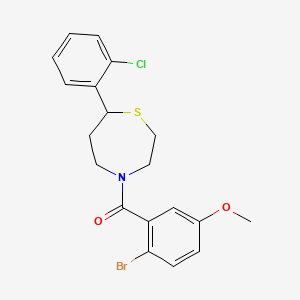

(2-溴-5-甲氧基苯基)(7-(2-氯苯基)-1,4-噻七环-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound (2-Bromo-5-methoxyphenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, also known as BMTM, is a synthetic compound that has been studied for its potential applications in scientific research. BMTM belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a nitrogen and sulfur atom in the ring.

科学研究应用

合成和表征

对相关化合物的研究强调了合成方法的开发和新化合物的表征。例如,从类似的卤代前体开始,轻松合成对映体纯的二芳基乙烷,表明对创建纯对映体以供进一步研究感兴趣,因为它们在包括药物在内的各种应用中具有潜力 (Zhang 等,2014)。此外,新型噻唑和噻吩衍生物的合成和光谱表征突出了在复杂分子的化学合成中正在进行的努力,以进行进一步的生物学评估 (Shahana 和 Yardily,2020)。

抗氧化和抗菌特性

一些研究集中在溴酚衍生物的抗氧化特性上,表明这些化合物可能具有显着的抗氧化能力,这可能有助于开发新的治疗剂 (Balaydın 等,2010)。此外,源自海洋藻类的溴酚的抗菌活性表明在对抗细菌感染方面具有潜在应用 (Xu 等,2003)。

抗癌活性

对具有类似结构的化合物的研究也探索了它们的潜在抗癌活性。例如,对苯甲酸酯类似物的研究揭示了这些化合物诱导癌细胞死亡的机制,例如抑制微管蛋白聚合和诱导细胞凋亡 (Magalhães 等,2013)。这一系列研究对于开发新的化疗药物至关重要。

分子对接研究

经常进行分子对接研究以了解合成化合物与生物靶标之间的相互作用。此类研究可以帮助设计对特定蛋白质或酶具有增强活性的化合物,表明在药物设计和开发中具有潜在应用 (Shahana 和 Yardily,2020)。

作用机制

Target of Action

It’s known that similar compounds can catalyze the formation of amide bonds from amines and carboxylic acids .

Mode of Action

The compound interacts with its targets to promote greener amidations of carboxylic acids and amines in catalytic amounts . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of amide bonds

Result of Action

The result of the compound’s action is the formation of amide bonds from amines and carboxylic acids . This reaction is promoted in a greener way, avoiding the need for preactivation of the carboxylic acid or use of coupling reagents .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the protodeboronation of pinacol boronic esters, a related reaction, has been reported to be catalyzed under certain conditions . .

属性

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrClNO2S/c1-24-13-6-7-16(20)15(12-13)19(23)22-9-8-18(25-11-10-22)14-4-2-3-5-17(14)21/h2-7,12,18H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCJVHUBAFCONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)

![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)

![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)